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Compound of Interest

Compound Name: Budesonide impurity C

Cat. No.: B590200

Unveiling the Structure of Budesonide Impurity
C: A Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the comprehensive
characterization of impurities is paramount to ensure the safety and efficacy of drug
substances. This guide provides a comparative analysis of spectroscopic methods for the
structural confirmation of Budesonide Impurity C, a known process impurity of the
corticosteroid Budesonide. The following sections detail the application of Mass Spectrometry
(MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy,
supported by experimental data and protocols.

Structural Elucidation at a Glance

Budesonide Impurity C, chemically known as 160a,17-[(1RS)-Butylidenebis(oxy)]-11[3-
hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is a structural isomer of
Budesonide, featuring a D-homo-annulation, which is the expansion of the five-membered D-
ring to a six-membered ring. The definitive confirmation of this structure relies on a synergistic
application of multiple spectroscopic techniques.

Comparative Spectroscopic Data
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The structural differences between Budesonide and its Impurity C give rise to distinct
spectroscopic signatures. The following table summarizes the expected and observed data
from various analytical methods. Note: The specific data for Budesonide Impurity C is
typically found in the Certificate of Analysis provided by reference standard suppliers and may
not be publicly available. The data presented here is representative and based on the known
structure and typical values for similar steroidal compounds.
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Spectroscopic
Method

Budesonide
(Parent Drug)

Budesonide
Impurity C (D-homo
Analog)

Key Differentiators

Mass Spectrometry
(MS)

[M+H]* m/z: 431.2355

[M+H]* m/z: 431.2355

Identical molecular
weight, but
fragmentation patterns
may differ due to
changes in ring strain
and bond cleavage

pathways.

Key Fragments: Loss
of the butyraldehyde

side chain, water loss.

Key Fragments:
Potential for different
fragmentation of the

expanded D-ring.

Infrared (IR)

-OH stretch: ~3450

-OH stretch: ~3450

The overall IR spectra
are expected to be

very similar due to the

Spectroscopy cm~1 (broad) cm~1 (broad)
presence of the same
functional groups.
Minor shifts in
C=0 stretch C=0 stretch carbonyl stretching

(ketones): ~1720
cm~1, ~1660 cm—?

(ketones): ~1725
cm~1, ~1660 cm~?

frequencies may be
observed due to the

altered ring structure.

C=C stretch: ~1620

cm-?

C=C stretch: ~1620

cm-?

1H NMR Spectroscopy

Characteristic Signals:
Specific chemical
shifts for protons on
the steroid backbone

and the butyraldehyde

Characteristic Signals:
Altered chemical shifts
for protons in and

around the modified

Significant changes in
the chemical shifts
and coupling
constants for the
protons on the C and

D rings and the

D-ring.
acetal. hydroxymethyl group
at C17.
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Definitive evidence of

Characteristic Signals:  the D-homo ring

o Distinct chemical structure is provided
Characteristic Signals: )
N ] shifts for the carbon by the appearance of
13C NMR Specific chemical ]
) atoms of the a signal for the
Spectroscopy shifts for all 25 carbon - )
. rearranged D-homo additional carbon in
atoms.
ring (C13, C14, C15, the ring and shifts in
Cl6, C17, Cl7a). the surrounding

carbon signals.

Experimental Protocols

The structural confirmation of Budesonide Impurity C is achieved through a combination of
the following well-established spectroscopic methods.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern of the impurity.

 Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.

o Methodology:

o Sample Preparation: A dilute solution of the isolated impurity is prepared in a suitable
solvent (e.g., acetonitrile/water).

o Chromatographic Separation: The sample is injected into an HPLC system equipped with
a C18 column to ensure the purity of the analyzed peak.

o lonization: Electrospray ionization (ESI) in positive ion mode is typically used.

o Mass Analysis: The instrument is operated in full scan mode to determine the accurate
mass of the protonated molecule [M+H]*.

o Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed by selecting
the [M+H]* ion and subjecting it to collision-induced dissociation (CID) to obtain a
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characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.
e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
o Methodology:

o Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and
pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory
can be used with the neat solid.

o Data Acquisition: The spectrum is recorded over the range of 4000-400 cm~1.

o Analysis: The positions and intensities of the absorption bands are correlated to specific
functional groups (e.g., -OH, C=0, C=C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To provide detailed information about the carbon-hydrogen framework of the
molecule, which is crucial for unambiguous structure determination.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
» Methodology:

o Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDClIs or
DMSO-ds).

o 'H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts,
integration, and coupling constants of all protons.

o 13C NMR: A carbon-13 NMR spectrum is obtained to identify the chemical shifts of all
carbon atoms.
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o 2D NMR (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals and
to establish connectivity within the molecule, a suite of 2D NMR experiments is performed:

= COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

» HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton
and carbon atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds, which is critical for piecing together the molecular
structure.

Workflow for Impurity Structure Confirmation

The logical flow for identifying and confirming the structure of a pharmaceutical impurity like
Budesonide Impurity C is illustrated in the following diagram.
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Caption: Workflow for Spectroscopic Confirmation of Budesonide Impurity C.
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Alternative Methodologies

While the combination of MS, IR, and NMR is the gold standard for structural elucidation, other
techniques can provide complementary information:

o X-ray Crystallography: If the impurity can be crystallized, single-crystal X-ray diffraction
provides the most definitive three-dimensional structure. However, obtaining suitable crystals
of a minor impurity can be challenging.

e Hyphenated Techniques (LC-MS-NMR): This powerful, though less common, technique
allows for the direct acquisition of NMR data on peaks as they elute from an LC system,
which can be invaluable for complex mixtures or when isolation is difficult.

In conclusion, the unambiguous structural confirmation of Budesonide Impurity C is a multi-
faceted process that relies on the synergistic interpretation of data from various spectroscopic
methods. While MS and IR provide crucial preliminary information, a full suite of 1D and 2D
NMR experiments is indispensable for the definitive elucidation of its D-homo rearranged
steroidal backbone. This rigorous analytical approach is fundamental to maintaining the quality
and safety standards of pharmaceutical products.

« To cite this document: BenchChem. [confirmation of Budesonide impurity C structure using
spectroscopic methods]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b590200#confirmation-of-budesonide-impurity-c-
structure-using-spectroscopic-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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